5-Hydroxy-4-azaindole-3-carbaldehyde
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Overview
Description
5-Hydroxy-4-azaindole-3-carbaldehyde (HAA) is a versatile molecule with a wide range of applications in the fields of science and medicine. It is a highly reactive aldehyde, and its properties make it an ideal starting material for synthesis of a wide variety of compounds. HAA can be used to synthesize both small molecules and polymers, and its versatility makes it useful for a variety of scientific applications. In
Scientific Research Applications
Bioactive Marker and Pathophysiological Processes
5-Hydroxy-4-azaindole-3-carbaldehyde is structurally related to 4-hydroxynonenal (HNE), a bioactive marker extensively studied for its involvement in pathophysiological processes. HNE has evolved from being recognized merely as a toxic product of lipid peroxidation to a reliable marker of oxidative stress and a causative agent in several diseases, including Alzheimer's. It's also considered a growth-modulating factor and a signaling molecule, highlighting its significance in linking genomics and proteomics (Žarković, 2003).
Kinase Inhibitors and Drug Discovery
Azaindole derivatives, such as this compound, play a crucial role in the realm of kinase inhibitors, contributing significantly to drug discovery and innovation. The variety of protein kinases targeted and the emergence of molecules from medicinal chemistry and Fragment-Based Drug Discovery (FBDD) programs underline the versatility of azaindole derivatives. The insights from X-ray crystallography data for these compounds offer valuable structural information for designing more potent and selective inhibitors (Mérour et al., 2014).
Biomolecule Immobilization and Cell Colonization
The compound's aldehyde group can be pivotal in fabricating polymeric surfaces and thin plasma polymer coatings containing reactive chemical groups. These groups are instrumental for the covalent immobilization of biomolecules or polymers that facilitate bio-specific interfacial responses. This characteristic makes this compound relevant in various bio-interface applications, including cell colonization assays and protein immobilization onto surfaces, showing its potential in biomedical engineering and cell biology (Siow et al., 2006).
Pyrrolopyridine Derivatives and Therapeutic Effects
The structural similarity of this compound to pyrrolopyridine or azaindoles, which are known as biologically-active molecules, primarily anticancer agents, highlights its potential in therapeutic applications. The mimicking of the purine ring of the ATP molecule by the pyrrolopyridine scaffold allows these derivatives to act as kinase inhibitors, treating cancer and other diseases (El-Gamal & Anbar, 2017).
Future Directions
The future directions for the use of 5-Hydroxy-4-azaindole-3-carbaldehyde could involve its incorporation into bioactive molecules, especially at the later stages of synthesis, to reveal bioactivities by expanding the chemical space toward unexplored biological applications via skeletal functionalization . This compound represents a novel class of nitrogen heterocyclic compound with potential applications in various fields of research.
Mechanism of Action
Target of Action
It is known that the azaindole chemical scaffold, to which this compound belongs, is represented in many biologically active natural products and synthetic derivatives . These compounds have yielded several therapeutic agents for a variety of diseases .
Mode of Action
It’s worth noting that azaindoles, in general, have interesting biochemical and biophysical properties . These properties have led numerous investigators to design and implement novel synthetic methods for azaindole core units, which have been used to produce a number of diversely substituted azaindoles, including bioactive natural products, key intermediates, and drug candidates .
Biochemical Pathways
It is known that derivatives of indole-3-carbaldehyde, a similar compound, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These derivatives play an important role in pathogen defense in cruciferous plants .
Result of Action
It’s worth noting that azaindoles, in general, have yielded several therapeutic agents for a variety of diseases , suggesting that they may have significant biological effects.
Action Environment
It’s known that the biosynthesis of similar compounds, such as indole-3-carbaldehyde derivatives, can be influenced by environmental factors such as silver nitrate treatment .
properties
IUPAC Name |
5-oxo-1,4-dihydropyrrolo[3,2-b]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-4-5-3-9-6-1-2-7(12)10-8(5)6/h1-4,9H,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNMCDFZDRNVMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1NC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440280 |
Source
|
Record name | 5-HYDROXY-4-AZAINDOLE-3-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1027068-77-4 |
Source
|
Record name | 5-HYDROXY-4-AZAINDOLE-3-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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